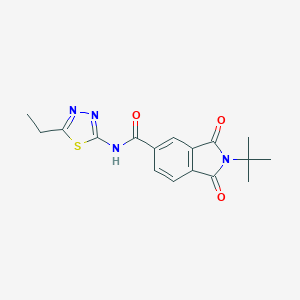![molecular formula C23H20N2O3 B303154 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303154.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide is a chemical compound that has gained significant attention from scientific researchers due to its potential applications in various fields. This compound is commonly known as DMXB-A, and it has been synthesized using different methods.
作用机制
DMXB-A acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is widely distributed in the central nervous system and is involved in various physiological processes, including learning, memory, and inflammation. Activation of the α7 nAChR by DMXB-A leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which can improve cognitive function and reduce inflammation.
Biochemical and Physiological Effects
DMXB-A has been shown to have several biochemical and physiological effects. It can improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. DMXB-A has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for treating pain and inflammation. In addition, DMXB-A has been shown to have neuroprotective properties, protecting neurons from damage caused by oxidative stress and other harmful agents.
实验室实验的优点和局限性
DMXB-A has several advantages for lab experiments. It has a high affinity for the α7 nAChR, making it a potent agonist for this receptor. DMXB-A is also relatively stable and can be easily synthesized in good yield and purity. However, there are some limitations to using DMXB-A in lab experiments. It can be toxic at high concentrations and can have off-target effects on other receptors. In addition, DMXB-A can be difficult to solubilize in aqueous solutions, making it challenging to administer to animals.
未来方向
There are several future directions for research on DMXB-A. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. DMXB-A has shown promising results in animal models, and further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in treating pain and inflammation. DMXB-A has shown analgesic and anti-inflammatory properties, and further studies are needed to determine its potential as a therapeutic agent. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of DMXB-A, including its metabolism, distribution, and elimination from the body. This information is critical for determining the optimal dosing and administration of DMXB-A in humans.
Conclusion
In conclusion, DMXB-A is a chemical compound that has gained significant attention from scientific researchers due to its potential applications in various fields. It has been shown to have neuroprotective properties, improve cognitive function, and have analgesic and anti-inflammatory properties. DMXB-A acts as a selective agonist for the α7 nAChR and has been synthesized using different methods. While there are some limitations to using DMXB-A in lab experiments, it has several advantages, including its high affinity for the α7 nAChR and relative stability. Further research is needed to determine the full potential of DMXB-A as a therapeutic agent.
合成方法
DMXB-A can be synthesized using several methods. One of the most common methods is the reaction between 2,6-dimethylphenol, 4-(2-aminoethyl)phenol, and 2-chloroacetyl chloride in the presence of sodium hydroxide. This reaction produces DMXB-A in good yield and purity. Another method involves the reaction between 2-(2,6-dimethylphenoxy)acetic acid and 4-(1,3-benzoxazol-2-yl)aniline in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole. This method also produces DMXB-A in good yield and purity.
科学研究应用
DMXB-A has been extensively studied for its potential applications in various fields. It has been shown to have neuroprotective properties and can improve cognitive function in animal models. DMXB-A has also been studied for its potential use in treating Alzheimer's disease, schizophrenia, and other neurological disorders. In addition, DMXB-A has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for treating pain and inflammation.
属性
产品名称 |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide |
|---|---|
分子式 |
C23H20N2O3 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H20N2O3/c1-15-6-5-7-16(2)22(15)27-14-21(26)24-18-12-10-17(11-13-18)23-25-19-8-3-4-9-20(19)28-23/h3-13H,14H2,1-2H3,(H,24,26) |
InChI 键 |
BIJWMUXRICSZKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)
![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303076.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)
![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)

![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)